molecular formula C44H64O17 B1247417 Draconin A

Draconin A

Cat. No. B1247417
M. Wt: 865 g/mol
InChI Key: MBDYQOIVJMSYGC-KOSUSYEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Draconin A is a natural product found in Dracaena draco with data available.

Scientific Research Applications

Colorfastness in Textile Dyes In a separate study, Draconin red, a pigment from Scytalidium cuboideum, was utilized to dye fabrics. The pigment demonstrated stable color over time and exhibited good colorfastness to washing and perspiration. This indicates the potential of Draconin A derivatives in textile dyeing, offering an alternative to traditional dyes that require additional chemicals or heat (Hinsch et al., 2015).

Potential for Fabric Dyeing Draconin red, derived from wood-staining fungi, shows promise as an environmentally friendly fabric dye. It does not degrade in certain therapeutic and food-grade oils when treated with β-carotene, suggesting its suitability as a colorant in various applications. This opens up possibilities for the use of Draconin A derivatives in the textile industry, providing a natural and sustainable option for fabric coloring (Hinsch et al., 2022).

properties

Product Name

Draconin A

Molecular Formula

C44H64O17

Molecular Weight

865 g/mol

IUPAC Name

[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[(2S,3R,4S,5S)-4,5-dihydroxy-2-[(1S,2S,3'S,4S,4'S,6S,7S,8R,9S,12S,13R,14R,16R)-3',4',16-trihydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C44H64O17/c1-18-16-54-44(39(52)33(18)50)19(2)32-30(61-44)15-28-26-10-9-24-13-25(48)14-31(43(24,8)27(26)11-12-42(28,32)7)59-40-36(34(51)29(49)17-53-40)60-41-38(58-23(6)47)37(57-22(5)46)35(20(3)55-41)56-21(4)45/h9,19-20,25-41,48-52H,1,10-17H2,2-8H3/t19-,20-,25+,26+,27-,28-,29-,30-,31+,32-,33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44-/m0/s1

InChI Key

MBDYQOIVJMSYGC-KOSUSYEFSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)OC(=O)C)OC(=O)C)OC(=O)C)C)C)O[C@]18[C@H]([C@H](C(=C)CO8)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)OC(=O)C)OC(=O)C)OC(=O)C)C)C)OC18C(C(C(=C)CO8)O)O

synonyms

draconin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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